Product packaging for Heptyl beta-D-glucopyranoside(Cat. No.:CAS No. 128052-80-2)

Heptyl beta-D-glucopyranoside

Cat. No.: B7802708
CAS No.: 128052-80-2
M. Wt: 278.34 g/mol
InChI Key: NIDYWHLDTIVRJT-UJPOAAIJSA-N
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Description

Significance as a Non-ionic Detergent in Membrane Biology

Non-ionic detergents are crucial for the study of membrane proteins because they can disrupt the lipid bilayer of cell membranes and solubilize these proteins without denaturing them. ontosight.ainovoprolabs.com Heptyl beta-D-glucopyranoside, a member of the alkyl glucoside family, is particularly effective in this regard. ontosight.ai Its structure consists of a hydrophilic glucose head group and a seven-carbon heptyl tail, giving it an amphipathic nature that allows it to interact with both the hydrophobic and hydrophilic regions of membrane proteins. ontosight.ai This interaction mimics the native lipid environment, thereby preserving the protein's structure and function during extraction and purification. ontosight.aiontosight.ai

A key property of detergents is their critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. This compound has a relatively high CMC compared to some other non-ionic detergents, which is advantageous for certain applications. ontosight.ai This property allows for the easy removal of the detergent by dialysis, which is crucial for downstream applications such as functional assays and structural studies.

The use of this compound and its thio-analog, heptyl-beta-D-thioglucoside, has been instrumental in advancing our understanding of membrane protein structure and function. nih.gov These detergents are considered non-denaturing because they break lipid-lipid and lipid-protein interactions but not protein-protein interactions, thus enabling the isolation of membrane proteins in their biologically active forms. novoprolabs.com

Overview of its Multifunctional Properties and Research Applications

The utility of this compound extends beyond its role as a solubilizing agent. Its multifunctional properties make it a versatile tool in a wide range of research applications. ontosight.aichemimpex.com

Key Research Applications:

Membrane Protein Solubilization and Purification: It is widely used to extract and purify membrane proteins from their native environment while maintaining their structural integrity and biological activity. ontosight.aiontosight.aicreative-biolabs.com This is a critical first step for many biochemical and biophysical studies.

Structural Biology: The detergent is compatible with techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), where it is used to create a stable, homogenous environment for membrane proteins, facilitating their structural determination. ontosight.aiontosight.ai

Reconstitution of Membrane Proteins: this compound is used to reconstitute purified membrane proteins into artificial lipid bilayers, such as liposomes. This allows researchers to study the function of these proteins in a controlled environment. nih.gov For example, the H+-translocating ATPase and melibiose (B213186) carrier from Escherichia coli have been successfully reconstituted using this method. nih.gov

Lipid Vesicle Preparation: The compound is also useful in the preparation of lipid vesicles, which are model systems for studying biological membranes. scbt.comchemicalbook.com

The table below summarizes some of the key properties of this compound:

PropertyValue
Molecular Formula C13H26O6
Molecular Weight 278.3 g/mol
Critical Micelle Concentration (CMC) 79 mM
Appearance White Powder

Data sourced from multiple references. scbt.comaatbio.com

The following table outlines some of the diverse research findings involving this compound and related compounds:

Research AreaFindingReference Compound(s)
Membrane Dynamics n-alkyl-β-D-glucopyranosides act as lipid analogs and can be incorporated into membranes at high molar ratios without causing solubilization, affecting the membrane's structural and dynamical properties.n-heptyl-β-D-glucopyranoside, n-hexyl-β-D-glucopyranoside
Protein Reconstitution Heptylthioglucoside is as effective as octylthioglucoside and octylglucoside in solubilizing membrane proteins and allows for the easy reconstitution of proteins like H+-translocating ATPase and the melibiose carrier into liposomes.heptylthioglucoside, octylthioglucoside, octylglucoside
Biochemical Studies A derivative, Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, is used to study glycoproteins and glycosylation patterns due to its structural similarity to naturally occurring glycosides.Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Data sourced from multiple references. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O6 B7802708 Heptyl beta-D-glucopyranoside CAS No. 128052-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDYWHLDTIVRJT-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78617-12-6
Record name Heptyl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl glucoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HEPTYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Heptyl Beta D Glucopyranoside and Analogues

Chemoenzymatic and Enzymatic Synthesis Approaches

Enzymatic and chemoenzymatic strategies provide an environmentally benign and highly selective alternative to traditional chemical synthesis for producing alkyl glycosides. researchgate.net These methods often proceed in a single step and yield anomerically pure products. researchgate.net

Glycosylation Reactions in Organic Media

Enzymatic glycosylation in organic media is a well-established method for the synthesis of alkyl glycosides. This approach often utilizes lipases or glycosidases to catalyze the reaction between a carbohydrate and an alcohol. The use of organic solvents can help to overcome the solubility issues of non-polar substrates like long-chain alcohols and can shift the reaction equilibrium towards synthesis rather than hydrolysis. For instance, the synthesis of glucose and galactose fatty acid esters has been explored using this method. researchgate.net The choice of solvent, enzyme, and reaction conditions are critical parameters that influence the yield and selectivity of the reaction.

Hyperthermophilic Glycosidase Catalysis and Reaction Yield Optimization

Glycosidases from hyperthermophilic organisms are of particular interest due to their inherent stability at high temperatures, which can lead to increased reaction rates and higher yields. unina.itnih.gov These enzymes can catalyze the hydrolysis of glycosidic bonds to break down complex sugars at elevated temperatures. unina.it For example, a β-glucosidase from Acidilobus sp., belonging to the GH1 family, has shown optimal activity at 100°C. nih.gov The optimization of reaction parameters such as temperature, pH, enzyme concentration, and substrate molar ratio is crucial for maximizing the yield of the desired glucopyranoside. researchgate.net

Enzymatic Transglycosylation Strategies

Enzymatic transglycosylation is a powerful strategy for the synthesis of oligosaccharides and glycoconjugates. nih.gov This process involves the transfer of a glycosyl moiety from a donor to an acceptor molecule, catalyzed by glycosidases or glycosynthases. nih.govmdpi.com Glycoside hydrolases (GHs) are particularly promising for the enzymatic synthesis of oligosaccharides due to their transglycosylating capabilities. nih.gov The balance between hydrolysis and transglycosylation can be influenced by factors such as the nature of the donor and acceptor, as well as the reaction pH. nih.gov For instance, with the GH5_5 endo-1,4-β-glucanase RBcel1, transglycosylation is favored at a basic pH. nih.gov Glycosynthases, which are engineered glycosidases, are particularly effective as they can synthesize glycans in high yields without the competing hydrolysis reaction. unina.it

Chemical Synthesis Routes

Traditional chemical synthesis offers a versatile platform for the preparation of Heptyl beta-D-glucopyranoside and its analogues, allowing for a wide range of structural modifications.

Stereoselective Glycosylation Methods (e.g., Koenigs-Knorr type reactions)

The Koenigs-Knorr reaction is a classic and widely used method for the stereoselective formation of glycosidic bonds. wikipedia.orgresearchgate.net This reaction typically involves the coupling of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, often a heavy metal salt like silver or mercury. researchgate.net The stereochemical outcome of the reaction is influenced by the nature of the protecting group at the C2 position of the glycosyl donor. wikipedia.org The use of a participating group, such as an acetyl group, at C2 generally leads to the formation of a 1,2-trans glycosidic linkage, which is characteristic of beta-D-glucopyranosides. wikipedia.org While effective, this method often requires stoichiometric amounts of toxic promoters. researchgate.net To address this, alternative, less toxic promoters like lithium carbonate have been investigated. researchgate.net

PromoterTypical YieldAdvantagesDisadvantages
Silver or Mercury Salts40-50%Well-establishedToxic, separation issues
Lithium CarbonateGoodLess toxic, easy separationNewer method

"Click" Chemistry Applications for Analogous Carbohydrate Surfactants

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex carbohydrate-based molecules, including surfactants. researchgate.netresearchgate.net This reaction is known for its high efficiency, selectivity, mild reaction conditions, and tolerance to a wide range of functional groups. researchgate.net For the synthesis of carbohydrate surfactants analogous to this compound, a carbohydrate moiety can be functionalized with either an azide (B81097) or an alkyne group, and the long alkyl chain can be functionalized with the corresponding reactive partner. The subsequent "click" reaction forms a stable triazole linkage, connecting the carbohydrate headgroup to the hydrophobic tail. biosynth.com This methodology allows for the rapid and efficient construction of a diverse library of carbohydrate surfactants with varying alkyl chain lengths and carbohydrate headgroups. researchgate.net

Reaction TypeKey FeaturesApplication in Surfactant Synthesis
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)High efficiency, high selectivity, mild conditionsLigation of an azido-functionalized carbohydrate to an alkyne-functionalized alkyl chain (or vice versa) to form a triazole-linked surfactant.

Chemical Modifications of Glucose Derivatives for Alkyl Chain Introduction

The introduction of an alkyl chain, such as a heptyl group, onto a glucose molecule to form this compound involves the formation of a glycosidic bond. masterorganicchemistry.com This bond is created by replacing the hydrogen atom of the hydroxyl group on the anomeric carbon (C-1) of glucose with an alkyl group. masterorganicchemistry.com The direct reaction of glucose with an alcohol is challenging due to the presence of multiple hydroxyl groups that can react, leading to a mixture of products. masterorganicchemistry.com Therefore, synthetic strategies often involve the use of glucose derivatives where the other hydroxyl groups are protected, ensuring the reaction occurs selectively at the desired position.

A prominent method for the stereoselective synthesis of alkyl D-glucopyranosides is the Koenigs-Knorr reaction. researchgate.net This classical method involves a multi-step process:

Activation of the Anomeric Carbon : D-glucose is first converted into a more reactive intermediate, typically a peracetylated glycosyl halide like acetobromo-α-D-glucose. This is achieved by treating glucose with acetic anhydride (B1165640) followed by hydrogen bromide. researchgate.net The bromine atom at the anomeric position serves as a good leaving group.

Glycosylation : The reactive glycosyl halide is then reacted with the desired alcohol (in this case, heptanol) in the presence of a promoter. researchgate.net Historically, salts of heavy metals like silver or mercury were used as promoters. researchgate.net These promoters assist in the departure of the halide, allowing the alcohol to attack the anomeric carbon and form the glycosidic linkage. researchgate.net

Deprotection : Following the glycosylation step, the acetyl protecting groups on the other four hydroxyl groups are removed, typically through hydrolysis, to yield the final this compound.

A significant drawback of the traditional Koenigs-Knorr method is the use of costly and toxic heavy metal promoters, which also pose separation challenges. researchgate.net Research has focused on developing more cost-effective and environmentally benign promoters. One such development is the use of lithium carbonate (LiCO3) as a promoter for the glycosidation of various fatty alcohols. This modified approach provides good yields and simplifies the separation process. researchgate.net

The table below summarizes the yields of various β-D-glucopyranosides synthesized using a modified Koenigs-Knorr method with LiCO3 as the promoter.

AlcoholProductYield (%)
Heptan-1-oln-heptyl-β-D-glucopyranoside65
Octan-1-oln-octyl-β-D-glucopyranoside67
Nonan-1-oln-nonyl-β-D-glucopyranoside64
Decan-1-oln-decyl-β-D-glucopyranoside66
Dodecan-1-oln-dodecyl-β-D-glucopyranoside67

This table presents data on the synthesis of β-D-glucopyranosides using various alcohols, demonstrating the versatility of the modified Koenigs-Knorr method. researchgate.net

Industrial Production Methodologies Utilizing Renewable Resources

On an industrial scale, this compound belongs to a class of surfactants known as alkyl polyglycosides (APGs). The production of APGs is heavily reliant on renewable resources, positioning them as environmentally friendly alternatives to traditional petrochemical-based surfactants. nih.govresearchgate.net The primary raw materials are carbohydrates, typically glucose derived from starch (from sources like corn, wheat, or potatoes), and fatty alcohols, which are obtained from the processing of natural fats and oils such as coconut or palm kernel oil. nih.govbrillachem.com

The most common industrial process for manufacturing APGs is the Fischer glycosidation, which can be performed via two main routes. nih.govbrillachem.com

Direct Fischer Glycosidation: This method involves the direct, one-step reaction of glucose with a fatty alcohol (e.g., heptanol) at elevated temperatures and under vacuum, using an acidic catalyst. nih.govresearchgate.net The water formed during the reaction is continuously removed to drive the equilibrium towards the product side. nih.gov While this method is more time-efficient and requires less equipment, it can be more challenging to control. nih.gov

Indirect Fischer Glycosidation (Transacetalization): This two-step process is often preferred for greater control over the final product. researchgate.net

Butanolysis : Glucose is first reacted with a short-chain alcohol, such as butanol, to form butyl polyglycoside. nih.govresearchgate.net

Transacetalization : The resulting butyl polyglycoside is then reacted with the desired long-chain fatty alcohol (heptanol). The short-chain alcohol is displaced by the long-chain one, and the displaced butanol is removed by distillation. researchgate.net

The Fischer synthesis is a flexible process that allows for the control of key properties, such as the average degree of polymerization, to meet specific application requirements. brillachem.com Modern production plants based on Fischer synthesis are designed to be low-waste and zero-emission. brillachem.com

Another green and sustainable approach gaining traction is enzymatic synthesis. This method utilizes enzymes, such as β-glucosidase, to catalyze the formation of the glycosidic bond between glucose and an alcohol. researchgate.net Enzymatic synthesis offers high stereoselectivity, yielding the desired β-anomer under mild reaction conditions. Research has demonstrated successful synthesis of various β-D-glucopyranosides with high conversion rates using this biocatalytic approach. researchgate.net For the process to be economically competitive, efforts are focused on enzyme immobilization for reuse and the development of efficient downstream processing to separate the product. acs.org

The table below compares key aspects of industrial APG synthesis methods.

FeatureDirect Fischer GlycosidationIndirect Fischer GlycosidationEnzymatic Synthesis
Number of Steps OneTwoOne
Key Reactants Glucose, Fatty AlcoholGlucose, Butanol, Fatty AlcoholGlucose, Fatty Alcohol
Catalyst Acidic (e.g., Sulfuric Acid)AcidicEnzyme (e.g., β-glucosidase)
Primary Byproduct WaterButanol, WaterWater
Key Advantage Time and equipment efficiency nih.govBetter process control researchgate.netHigh selectivity, mild conditions researchgate.net

Research on Membrane Protein Solubilization and Stabilization by Heptyl Beta D Glucopyranoside

Efficacy in Membrane Protein Extraction and Preservation of Native Conformation

The primary challenge in studying membrane proteins is their extraction from the lipid membrane in a soluble and functionally active state. Heptyl beta-D-glucopyranoside is recognized for its utility in the solubilization of membrane-bound proteins in their native state. biocompare.com The detergent works by disrupting the lipid bilayer and forming micelles around the hydrophobic transmembrane domains of the protein, effectively shielding them from the aqueous environment. sigmaaldrich.com This process is crucial for preventing aggregation and maintaining the protein's natural conformation, which is essential for its biological function. sigmaaldrich.com

Successful solubilization protocols aim to extract the membrane protein at a high yield, resulting in stable protein-detergent complexes where the protein retains its active conformation. sigmaaldrich.com The unique structure of this compound allows for effective interaction with various biological membranes, making it a suitable candidate for studies in biochemistry and molecular biology. chemimpex.com Research has demonstrated that Heptyl beta-D-thioglucoside, a closely related compound, is as effective as other commonly used detergents in solubilizing membrane proteins from Escherichia coli. nih.gov This suggests that the heptyl alkyl chain length is well-suited for disrupting membrane integrity without causing irreversible protein denaturation.

Comparative Analysis with Other Alkyl Glucosides and Non-ionic Detergents

The choice of detergent is a critical parameter in membrane protein research, as different proteins exhibit varying stability in the presence of different amphiphilic molecules. This compound belongs to the family of alkyl glucosides, which are widely used non-ionic detergents. A comparative analysis with other detergents reveals its specific advantages and disadvantages.

In a study comparing various detergents for the extraction of membrane proteins, it was found that certain detergents were more effective than others for specific classes of integral membrane proteins. huji.ac.il While octyl-β-D-glucoside (OG) was among the most effective non-ionic detergents for extracting proteins from both the inner and outer membranes of E. coli, the selection of an appropriate detergent often requires screening and optimization to maximize the yield of the target protein. huji.ac.il

Heptylthioglucoside, a sulfur-containing analog of this compound, has been shown to be as effective as octylthioglucoside and octylglucoside in solubilizing membrane proteins. nih.gov A key advantage of heptylthioglucoside is its higher solubility in water at low temperatures compared to octylthioglucoside. nih.gov This property can be beneficial for experiments requiring low-temperature conditions to maintain protein stability.

The table below provides a comparison of the Critical Micelle Concentration (CMC) of this compound with other commonly used non-ionic detergents. The CMC is the minimum concentration at which detergent molecules aggregate to form micelles and is a crucial parameter for solubilization.

DetergentChemical ClassCritical Micelle Concentration (mM)
This compound Alkyl Glucoside76
n-Octyl-β-D-glucopyranoside (OG)Alkyl Glucoside20-25
n-Nonyl-β-D-glucopyranoside (NG)Alkyl Glucoside6.5
n-Decyl-β-D-maltoside (DM)Alkyl Maltoside1.8
n-Dodecyl-β-D-maltoside (DDM)Alkyl Maltoside0.17
Triton X-100Polyoxyethylene Ether0.24

This table presents data from various sources for comparative purposes.

Applications in Protein Purification Techniques

Once solubilized, membrane proteins need to be purified from other cellular components. This compound is compatible with various protein purification techniques, allowing for the isolation of the target protein in a detergent-solubilized state.

Integration with Affinity Chromatography

Affinity chromatography is a powerful technique for purifying proteins based on specific binding interactions. Membrane proteins, often expressed with affinity tags (e.g., His-tags), can be purified using this method in the presence of detergents. nih.gov this compound can be included in the buffers used during the binding, washing, and elution steps to maintain the solubility and stability of the protein-detergent complex throughout the purification process. kcl.ac.uk The non-ionic nature of this compound is advantageous as it generally does not interfere with the binding of the affinity tag to the chromatography resin.

Utility in Size Exclusion Chromatography

Size exclusion chromatography (SEC) separates molecules based on their size and is often used as a final polishing step in protein purification to separate the target protein from aggregates and other contaminants. sepax-tech.com.cn When working with membrane proteins, SEC is performed in a buffer containing a detergent to prevent aggregation. sepax-tech.com.cn this compound can be effectively used in the mobile phase of SEC to maintain the integrity of the protein-detergent complex as it passes through the column. researchgate.net This allows for the separation of the monomeric protein-detergent complex from larger aggregates, ensuring a homogeneous sample for downstream applications.

Facilitation of Structural Biology Studies

Obtaining high-resolution three-dimensional structures of membrane proteins is crucial for understanding their function at a molecular level. This compound plays a significant role in facilitating these structural studies, particularly in X-ray crystallography.

Role in X-ray Crystallography of Membrane Proteins

X-ray crystallography is a primary technique for determining the atomic structure of proteins. nih.gov A major bottleneck in the crystallography of membrane proteins is the growth of well-ordered crystals. nih.gov The detergent used to solubilize and purify the protein is a critical component of the crystallization solution. This compound and its analogs have been utilized in the crystallization of membrane proteins. nih.gov

The properties of the detergent, such as the alkyl chain length and headgroup size, can influence the formation of crystal contacts between protein-detergent complexes. The relatively small micelle size of shorter-chain alkyl glucosides like this compound can be advantageous for crystallization, as it may reduce the flexible, disordered detergent belt around the protein, which can hinder crystal packing. While n-octyl-β-D-thioglucopyranoside has been shown to be effective in producing large two-dimensional crystals for electron crystallography, the principles of detergent-mediated crystallization are applicable to X-ray crystallography as well. nih.gov The choice of detergent is often a matter of empirical screening to find the optimal conditions for a specific membrane protein.

Support for Nuclear Magnetic Resonance Spectroscopy of Membrane Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins at atomic resolution. nih.gov Unlike crystallography or cryo-EM, which provide static snapshots, NMR can probe protein motions over a wide range of timescales. nih.gov However, NMR places stringent demands on the sample, particularly when it comes to the size of the particle being studied.

This compound is a suitable candidate for NMR studies due to its relatively short alkyl chain, which leads to the formation of smaller micelles compared to detergents with longer chains, such as n-Dodecyl-β-D-maltoside (DDM). nih.govresearchgate.net The selection of a detergent for NMR often involves screening a panel of candidates to find one that not only maintains the protein's structural integrity but also yields high-quality spectra with sharp, well-resolved peaks. nih.gov The properties of the detergent micelle, including its aggregation number and shape, directly influence the hydrodynamic radius of the PDC and thus its tumbling correlation time. nih.govpku.edu.cn

Another consideration in NMR is the potential for detergent signals to overlap with and obscure protein signals in ¹H-based experiments. To circumvent this issue, researchers often use deuterated detergents. researchgate.net While the use of deuterated this compound is less common than deuterated DDM or DPC (dodecylphosphocholine), its favorable micelle properties make it a valuable option in detergent screening for challenging membrane protein targets. researchgate.netnih.gov The choice of detergent must also avoid hydrophobic mismatch, where the thickness of the detergent micelle's hydrophobic core does not appropriately match the length of the protein's transmembrane domains, which can lead to protein destabilization. nih.gov


Enzymatic Interactions and Reaction Dynamics with Heptyl Beta D Glucopyranoside

Substrate Specificity and Hydrolysis by Glycosidases (e.g., beta-Glucosidases)

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing non-reducing terminal glucosyl residues from various glycosides and oligosaccharides. nih.gov The specificity of these enzymes is not absolute and can vary significantly, with some exhibiting broad substrate tolerance. Alkyl β-D-glucosides, including the heptyl derivative, are frequently used to probe the topology of the enzyme's active site, particularly the region that accommodates the aglycone (non-sugar) portion of the substrate.

While heptyl β-D-glucopyranoside can be slowly hydrolyzed by some β-glucosidases, it is more commonly characterized as a competitive inhibitor. In this role, its affinity for the enzyme's active site is quantified by the inhibition constant (Kᵢ), a parameter analogous to the Michaelis constant (Kₘ) for a substrate. A low Kᵢ value indicates high affinity for the enzyme.

A comparative kinetic study of two human β-glucosidases—a cytosolic broad-specificity enzyme and a lysosomal glucocerebrosidase—demonstrated the potent inhibitory effect of a series of alkyl β-D-glucosides. nih.govnih.gov For the cytosolic β-glucosidase, heptyl β-D-glucopyranoside exhibited a Kᵢ value of 25 µM, indicating a strong interaction with the active site. In contrast, its affinity for the lysosomal glucocerebrosidase was significantly lower, with a Kᵢ of 3100 µM. osu.edu This substantial difference highlights the distinct structural features of the aglycone-binding sites in the two enzymes. nih.govnih.gov

Table 1: Inhibition Constants (Kᵢ) of Alkyl β-D-Glucosides for Human β-Glucosidases

Alkyl GlucosideAlkyl Chain LengthCytosolic β-Glucosidase Kᵢ (µM)Lysosomal Glucocerebrosidase Kᵢ (µM)
Butyl β-D-glucosideC4150010400
Pentyl β-D-glucosideC56007200
Hexyl β-D-glucosideC61104200
Heptyl β-D-glucopyranosideC7253100
Octyl β-D-glucosideC8101490

Data sourced from Gopalan et al. (1992). osu.edu

The length of the alkyl chain on β-D-glucosides plays a critical role in determining the strength of the interaction with the glycosidase active site. Kinetic studies reveal a clear trend: as the alkyl chain length increases, the affinity for the enzyme—reflected by a lower Kᵢ value—also increases. This is attributed to enhanced hydrophobic interactions between the alkyl tail and a non-polar subsite within the enzyme's catalytic center. nih.govnih.gov

The systematic decrease in Kᵢ values from butyl (C4) to octyl (C8) glucoside for the human cytosolic β-glucosidase illustrates this effect powerfully (see Table 1). The transition from a hexyl (C6) to a heptyl (C7) chain results in a more than four-fold increase in binding affinity (Kᵢ drops from 110 µM to 25 µM). osu.edu This relationship can be quantified by calculating the change in the free energy of binding (ΔΔG°) for each additional methylene (B1212753) (-CH₂) group. For the cytosolic enzyme, this value is approximately -3.05 kJ/mol per methylene group, indicating a strong thermodynamic favorability for longer, more hydrophobic chains. nih.govnih.gov This suggests the presence of a well-defined hydrophobic pocket in the active site that can accommodate these alkyl chains.

Modulation of Enzyme Activity and Stability

In biochemical assays, heptyl β-D-glucopyranoside functions as a reversible, competitive inhibitor of β-glucosidases. nih.gov By binding to the active site, it prevents the productive binding of the intended substrate, thereby reducing the rate of catalysis. The degree of inhibition is dependent on the concentration of the inhibitor and its Kᵢ value for the specific enzyme. Due to its strong affinity for some β-glucosidases, such as the human cytosolic enzyme (Kᵢ = 25 µM), it can effectively block enzyme activity at relatively low concentrations. osu.edu This property makes it a useful compound for pausing or controlling enzymatic reactions during experimental procedures.

While specific data on the effect of heptyl β-D-glucopyranoside on enzyme thermostability is limited, the binding of ligands, including inhibitors, to an enzyme's active site can often increase its structural rigidity and stability. This stabilization occurs because the bound state is typically more compact and less prone to thermal unfolding than the unbound state. For enzymes that operate at elevated temperatures, the presence of a tightly binding inhibitor could potentially extend the enzyme's operational half-life. Some studies have shown that certain additives can enhance the thermostability of β-glucosidases; for instance, a choline (B1196258) chloride/glycerol deep eutectic solvent mixture was found to increase the optimal temperature and nearly triple the half-life of a β-glucosidase from Streptomyces griseus at 80 °C. tudublin.ie Although not directly involving heptyl β-D-glucopyranoside, these findings support the principle that enzyme stability can be modulated by solution components. Further research is needed to specifically quantify the impact of heptyl β-D-glucopyranoside on the thermostability of various glycosidases.

Computational Modeling of Glucoside-Enzyme Binding Pockets

Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into how ligands like heptyl β-D-glucopyranoside interact with enzyme active sites at an atomic level. nih.govnih.gov These models complement experimental kinetic data by visualizing the specific binding poses and identifying key amino acid residues involved in the interaction.

For β-glucosidases, the active site is often depicted as a pocket or cleft. koreascience.kr Molecular docking studies of alkyl glucosides into these active sites consistently show a distinct orientation. The glucose moiety forms a network of hydrogen bonds with polar and charged residues (e.g., glutamic acid, aspartic acid, asparagine, tyrosine), which are crucial for recognizing the sugar head. koreascience.krmdpi.com

The heptyl chain, meanwhile, extends into a hydrophobic subsite. This pocket is lined with non-polar amino acid residues (e.g., tryptophan, phenylalanine, leucine). koreascience.kr The stability of the enzyme-ligand complex is significantly enhanced by the hydrophobic effect, where the non-polar alkyl chain is shielded from the aqueous solvent. The precise fit and the extent of these hydrophobic interactions explain the observed increase in binding affinity with longer alkyl chains. nih.govnih.gov Computational simulations can also reveal subtle conformational changes in the enzyme upon ligand binding, providing a dynamic picture of the interaction that governs both substrate recognition and inhibition. nih.gov

Biological and Biochemical Mechanisms of Action of Heptyl Beta D Glucopyranoside

Interactions with Biological Membranes and Lipid Bilayers

The fundamental mechanism of Heptyl beta-D-glucopyranoside's action begins with its insertion into the lipid bilayer of cell membranes. Its unique structure facilitates effective interaction with various biological membranes, making it a valuable compound for studies in biochemistry and molecular biology. nih.govnih.gov At sufficient concentrations, these interactions can lead to the complete disruption of the bilayer structure, a property harnessed for the solubilization of integral membrane proteins. nih.gov

This compound alters membrane fluidity by inserting its hydrophobic heptyl chain into the nonpolar core of the lipid bilayer. This process physically disrupts the orderly packing of the membrane's phospholipid acyl chains. nih.govyoutube.com

Deuterium (B1214612) nuclear magnetic resonance (²H-NMR) studies on model membranes, such as those composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), have provided detailed insights into this mechanism. The incorporation of this compound into DPPC bilayers leads to a measurable decrease in the molecular order of the lipid chains. nih.gov This disordering effect is selective; the headgroup region of the lipids remains largely unaffected, while the fatty acyl chains, particularly segments located deep within the membrane beyond the terminus of the detergent's alkyl chain, experience a significant decrease in order of up to 50%. youtube.com This increased disorder corresponds to a higher degree of membrane fluidity. youtube.com

The effect on lipid packing can be quantified by measuring the deuterium quadrupole splitting (ΔνQ) in ²H-NMR experiments, where a decrease in splitting indicates a reduction in lipid chain order. nih.gov

Table 1: Effect of this compound on the Quadrupole Splitting of Deuterated DPPC Bilayers at 45°C nih.gov
Molar Ratio of Detergent to Lipid (Xb)Quadrupole Splitting (ΔνQ) in kHz (for C-7 segment)Interpretation
0.0027.7Baseline molecular order of the lipid bilayer.
0.8817.4Significant decrease in molecular order, indicating increased membrane fluidity.

This table demonstrates the linear decrease in quadrupole splitting with an increasing mole fraction of this compound, quantifying the disruption of lipid packing.

The disruption of lipid packing and increased membrane fluidity directly impacts the barrier function of the cell membrane, leading to increased permeability. studymind.co.uk By creating disorder among the phospholipids, this compound can facilitate the passage of molecules across the membrane that would otherwise be restricted. nih.gov

Studies on the broader class of alkylglycosides have shown they can enhance the transport of molecules across cellular monolayers. nih.gov This is achieved by modulating the tightness of cellular junctions and increasing membrane fluidity. nih.gov For instance, the related compound octylglucoside has been shown to enhance the permeation of insulin (B600854) across epithelial cell models in a concentration-dependent manner. nih.gov At lower concentrations, these effects can be reversible, but at higher concentrations, they can lead to irreversible membrane damage and cell lysis. nih.govnih.gov

The ability of this compound and its thio-analogue, heptyl-beta-D-thioglucoside, to solubilize and reconstitute membrane transport proteins, such as the H+-translocating ATPase and the melibiose (B213186) carrier, further underscores its profound impact on membrane transport processes. nih.gov

Modulation of Cellular Signaling Pathways

While this compound is primarily known for its physical effects on membranes, such perturbations can indirectly influence cellular signaling events that are dependent on membrane integrity or involve membrane-bound proteins.

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a critical role in numerous cellular processes, including growth, differentiation, and apoptosis. jcpjournal.orgnih.gov The signaling is initiated by the binding of a TGF-β ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. semanticscholar.org This binding event leads to the phosphorylation and activation of intracellular Smad proteins, which then translocate to the nucleus to regulate gene expression. jcpjournal.org

Currently, there is no direct scientific evidence in the reviewed literature to suggest that this compound specifically inhibits the activation of the TGF-β receptor. Its action as a detergent is general, and while it could disrupt the receptor's membrane environment at high concentrations, specific inhibitory modulation at a signaling level has not been documented.

Calcium channels, such as the ryanodine (B192298) receptor 1 (RYR1), are integral membrane proteins crucial for regulating intracellular calcium concentrations, which is a vital component of cellular signaling. nih.govryr1.org RYR1, located in the sarcoplasmic reticulum of skeletal muscle, is responsible for the release of calcium required for muscle contraction. nih.gov

Direct modulation of RYR1 or other specific calcium channels by this compound has not been specifically reported in the available scientific literature. However, it is known that other membrane fluidizing agents can induce an increase in cytosolic Ca²⁺ concentration. nih.gov This suggests that by altering the physical state of the membrane, compounds like this compound could potentially influence the function of embedded ion channels, though this remains a subject for further investigation.

Regulation of Specific Enzymes (e.g., Phosphatase Enzyme PP1 by related thioglucosides)

While direct regulation of enzymes by this compound is not extensively documented, studies on closely related compounds provide insight into potential mechanisms. A notable example is the regulation of Protein Phosphatase 1 (PP1) by Heptyl beta-D-thioglucopyranoside, a structural analogue.

Protein Phosphatase 1 is a major eukaryotic serine/threonine phosphatase that plays a vital role in a vast array of cellular processes, including glycogen (B147801) metabolism, muscle contraction, and cell cycle progression. nih.gov The specificity and activity of the PP1 catalytic subunit are tightly controlled by its interaction with more than 200 distinct regulatory proteins. nih.gov These regulatory proteins target PP1 to specific subcellular locations and modulate its substrate specificity. nih.gov

Heptyl beta-D-thioglucopyranoside has been identified as a small molecule that acts as a regulator of the PP1 enzyme. It is understood to interact with the regulatory domain of PP1, which is essential for its catalytic activity. This interaction demonstrates that alkyl thioglycosides can directly engage with and modulate the function of key cellular enzymes, suggesting a potential, though unconfirmed, parallel mechanism for this compound or its metabolites.

Structure Activity Relationships Sar and Biocompatibility in Advanced Research

Correlation of Alkyl Chain Length with Biological Activity and Cytotoxicity

The length of the alkyl chain in alkyl-β-D-glucosides is a critical determinant of their biological activity and cytotoxicity. Generally, a positive correlation is observed between the length of the hydrophobic alkyl chain and the surfactant's ability to disrupt cell membranes, which in turn influences its cytotoxicity.

Research on a homologous series of alkyl glycosides has demonstrated that cytotoxicity tends to increase with the lengthening of the alkyl chain from shorter chains (e.g., hexyl) to intermediate lengths (e.g., octyl, decyl). nih.govnih.govresearchgate.net Surfactants with shorter alkyl chains, such as hexyl β-D-xylopyranoside, often exhibit no cytotoxicity at concentrations below their aqueous solubility limit. nih.gov Conversely, those with longer chains, like dodecyl and tetradecyl maltoside, show significant membrane-disruptive effects and a dramatic reduction in cell viability at lower concentrations. nih.gov

Interactive Table: Comparative Cytotoxicity of Alkyl Glycosides

CompoundAlkyl Chain LengthCell LineCytotoxicity Measurement (CC50/IC50)Reference
Hexyl β-D-xylopyranosideC6HaCaT> 1 mM nih.gov
Heptyl glucoside C7 B16F10> 250 µM nih.gov
Octyl β-D-xylopyranosideC8HaCaT580 µM nih.gov
Decyl β-D-xylopyranosideC10HaCaT165 µM nih.gov
Dodecyl glycosidesC12H1299148 µM to 94.6 µM nih.gov

Influence of Glucoside Headgroup Stereochemistry on Membrane Interactions

The stereochemistry of the glucoside headgroup, specifically the orientation of the anomeric linkage (alpha or beta), plays a significant role in how the surfactant interacts with cell membranes. Heptyl beta-D-glucopyranoside possesses a β-anomeric linkage, where the heptyl group is equatorial to the pyranose ring. This configuration is generally more stable and preferred in biological systems compared to the axial α-anomer. wikipedia.orgscripps.edu

This preference is explained by the "anomeric effect," a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon to favor the axial position. wikipedia.orgscripps.edu However, in the case of β-glucosides, the bulky alkyl group occupies the equatorial position, which is sterically favorable. This stereochemistry influences the formation of hydrogen bond networks during interactions with biological receptors and membranes. The beta configuration is often associated with higher affinity and stability in these interactions.

Effects of Fluorination on Surfactant Biocompatibility and Cytotoxicity Profiles

Fluorination of the alkyl chain is a strategy that can be employed to modify the physicochemical properties of surfactants, including their surface activity and biocompatibility. While specific studies on fluorinated this compound are limited, research on related fluorinated alkyl β-D-xylopyranosides provides valuable insights.

In one study, a partially fluorinated octyl β-D-xylopyranoside was synthesized and its cytotoxicity was compared to its non-fluorinated hydrocarbon counterparts. nih.gov The results showed that the fluorinated surfactant displayed moderate toxicity in HaCaT cells, with a CC50 value comparable to that of the more toxic long-chain hydrocarbon surfactant, decyl β-D-xylopyranoside. nih.gov This suggests that fluorination does not necessarily lead to a more biocompatible profile and, in some cases, may result in similar or even increased cytotoxicity. The study also noted that the physicochemical properties, such as the partitioning of the surfactant into the cell membrane, are likely important factors in determining cytotoxicity. nih.gov

Mechanisms of Surfactant-Mediated Cytotoxicity: Apoptosis Induction

The cytotoxic effects of intermediate-chain alkyl glycosides are often mediated through the induction of apoptosis, or programmed cell death. nih.gov This is a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis.

Mitochondrial Depolarization and Caspase Activation Pathways

A key event in the intrinsic pathway of apoptosis is mitochondrial outer membrane permeabilization (MOMP), which leads to mitochondrial depolarization and the release of pro-apoptotic factors into the cytoplasm. nih.gov Alkylating agents, for example, have been shown to initiate anoikis (a form of apoptosis) through mitochondrial depolarization. nih.gov While direct evidence for this compound is not available, the apoptotic activity of similar surfactants suggests a mechanism involving disruption of the mitochondrial membrane.

Following mitochondrial depolarization, a cascade of cysteine-aspartic proteases, known as caspases, is activated. Caspases are the central executioners of apoptosis. The activation of initiator caspases (like caspase-9 in the intrinsic pathway) leads to the activation of effector caspases (such as caspase-3), which then cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov Non-ionic surfactants have been shown to influence protease activity, and it is plausible that they can trigger the caspase cascade, although the specific interactions are complex. researchgate.net

Comparative Analysis of Apoptotic vs. Necrotic Pathways

Apoptosis and necrosis are two distinct modes of cell death. Apoptosis is a regulated, energy-dependent process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response. In contrast, necrosis is a passive, unregulated process resulting from acute cellular injury, characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which triggers inflammation.

The induction of apoptosis by surfactants like this compound is considered a more favorable cytotoxic profile in many biomedical applications compared to necrosis, as it avoids inflammation. Studies on related compounds have indicated that at certain concentrations, the primary mode of cell death is indeed apoptosis. nih.gov

Membrane Partitioning and its Relationship to Cytotoxicity

The cytotoxicity of surfactants is closely related to their ability to partition into and disrupt the lipid bilayer of cell membranes. The membrane-water partition coefficient (DMLW) is a measure of a chemical's affinity for the cell membrane relative to the aqueous phase. nih.gov A higher partition coefficient generally indicates a greater tendency to accumulate in the cell membrane, which can lead to membrane destabilization and subsequent cytotoxic events.

Research on alkyl β-D-xylopyranosides has suggested that physicochemical parameters, particularly the partitioning of the surfactant into the cell membrane, play a crucial role in their cytotoxicity. nih.gov The study found that the cytotoxicity of a fluorinated xyloside was comparable to a longer-chain hydrocarbon xyloside, which could be explained by their similar partitioning behavior. nih.gov This highlights that the interaction of the surfactant with the cell membrane is a key initiating event in its cytotoxic mechanism. The disruption of the membrane can lead to increased permeability, loss of essential gradients, and ultimately trigger apoptotic pathways.

Advanced Analytical and Spectroscopic Characterization in Research

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) for Liquid-Crystalline Systems

Deuterium (²H) NMR spectroscopy is a powerful technique for investigating the molecular dynamics and order of liquid-crystalline systems. In the context of Heptyl beta-D-glucopyranoside, this method provides invaluable insights into the behavior of the molecule within anisotropic environments, such as lyotropic liquid crystals formed in the presence of a solvent like water. The primary observable in these studies is the quadrupolar splitting (ΔνQ), which arises from the interaction of the deuterium nuclear quadrupole moment with the local electric field gradient. The magnitude of this splitting is directly related to the degree of orientational order of the C-D bond axis relative to the magnetic field.

A key study in this area systematically investigated the liquid-crystalline systems of several n-alkyl-β-D-glucopyranosides, including the heptyl derivative. tandfonline.com These studies typically involve the measurement of deuterium NMR quadrupolar splittings to understand the molecular arrangements and phase transitions. tandfonline.com

By selectively replacing hydrogen with deuterium atoms at specific positions along the heptyl chain of this compound, ²H NMR can probe the orientational order of each segment. The quadrupolar splitting for each deuterated methylene (B1212753) group provides a measure of its specific order parameter, S_CD. This parameter quantifies the time-averaged orientation of the C-D bond with respect to the director of the liquid-crystalline phase.

Generally, for alkyl chains in lamellar phases, the order parameter exhibits a characteristic profile. It remains relatively constant for the first few segments of the chain close to the polar headgroup and then progressively decreases towards the terminal methyl group. This "plateau and decay" profile indicates that the part of the chain nearer to the glucopyranoside ring is more constrained and ordered, while the free end of the chain experiences greater conformational freedom and mobility. While specific data for this compound is detailed in specialized literature, the general trend is consistent across similar alkyl glycosides. tandfonline.com

Table 1: Illustrative Orientational Order Parameters (S_CD) for a Deuterated Heptyl Chain in a Lamellar Phase Note: This table presents typical, illustrative data for educational purposes, as specific experimental values for this compound were not available in the public domain resources accessed.

Carbon Position in Heptyl ChainTypical Order Parameter (S_CD)
C10.45
C20.43
C30.41
C40.38
C50.33
C60.27
C70.19

²H NMR is also instrumental in determining the phase diagrams of this compound/water systems. By monitoring the deuterium signal of heavy water (D₂O), distinct spectral lineshapes and quadrupolar splittings can be observed for different liquid-crystalline phases (e.g., lamellar, hexagonal, cubic) and isotropic phases.

As the concentration of the surfactant or the temperature is varied, changes in the ²H NMR spectrum of D₂O indicate phase transitions. For example, in an isotropic phase, water molecules tumble rapidly and isotropically, resulting in a single sharp resonance. In an anisotropic liquid-crystalline phase, the motion of water molecules associated with the surfactant headgroups becomes restricted, leading to a characteristic quadrupolar splitting. The number and appearance of these signals can identify one-phase and two-phase regions, allowing for the precise mapping of the phase boundaries. Studies on related alkyl glucosides have successfully used this methodology to construct detailed temperature-composition phase diagrams. nih.gov

Two-Dimensional Grazing Incidence Wide-Angle X-ray Diffraction (2D-GI-WAXD) for Crystalline Phases

Upon contact with water at room temperature, crystals of this compound can form a one-dimensional lamellar phase. moleculardepot.com In this phase, the surfactant molecules arrange themselves into bilayers, with the hydrophilic glucopyranoside headgroups facing the aqueous layers and the hydrophobic heptyl chains forming the interior of the bilayer.

X-ray diffraction patterns of these lamellar phases provide crucial structural information, most notably the lamellar repeat distance, or d-spacing, which is the thickness of one surfactant bilayer plus the adjacent water layer. For the lamellar phase of this compound in water, a specific interplanar spacing can be measured, which is characteristic of the molecular length and packing. moleculardepot.com

Table 2: X-ray Diffraction Data for the Lamellar Phase of this compound in Water Note: The following data is based on published findings for the lamellar phase formed by this compound.

Crystalline PhaseX-ray Diffraction ParameterValue (Å)Reference
Lamellar (Lyotropic)Interplanar spacing (d)Not specified in abstract moleculardepot.com

Although the referenced study confirms the formation of a lamellar phase, the precise value for the interplanar spacing was not available in the abstract.

Emerging Research Applications and Future Directions

Development of Novel Drug Delivery Systems

Heptyl beta-D-glucopyranoside is being investigated as a key component in advanced drug delivery systems, primarily for its ability to enhance the bioavailability of drugs with poor water solubility. chemimpex.comnih.gov Its function as a solubilizing agent is crucial in overcoming one of the major challenges in pharmaceutical formulation. chemimpex.com By improving the solubility of these drugs, this compound can increase their absorption in the gastrointestinal tract, potentially leading to more effective treatments. chemimpex.com

The amphipathic nature of this compound, possessing both a hydrophilic glucose head and a hydrophobic heptyl tail, allows it to form micelles that can encapsulate lipophilic drug molecules. This encapsulation enhances the drug's stability and facilitates its transport across biological membranes. chemimpex.com Research is ongoing to incorporate this compound into various drug delivery platforms, such as self-emulsifying drug delivery systems (SEDDS), which form fine oil-in-water emulsions or microemulsions in the digestive tract. nih.gov

Table 1: Investigational Applications of this compound in Drug Delivery

Application AreaMechanism of ActionPotential Benefit
Oral Drug DeliveryActs as a solubilizing agent and forms micelles to encapsulate poorly soluble drugs. chemimpex.comEnhanced bioavailability and therapeutic efficacy. chemimpex.com
Self-Emulsifying Drug Delivery Systems (SEDDS)Component of isotropic mixtures that form microemulsions upon dilution in the GI tract. nih.govImproved dissolution and absorption of lipophilic drugs. nih.gov
Vesicular Drug CarriersUseful for the preparation of lipid vesicles. scbt.comchemsrc.comTargeted and controlled drug release.

Applications in Advanced Cell Culture Media Formulations

In the field of biotechnology, this compound is a valuable component in the formulation of advanced cell culture media. chemimpex.com It has been shown to promote cell growth and maintain cell viability, which are critical factors for successful research in cellular biology and the production of recombinant proteins. chemimpex.com The use of serum-free media is becoming standard in the production of therapeutic proteins to ensure consistency and safety. abmgood.com In these defined media, supplements are essential to support high-density cell cultures and maximize protein yield. abmgood.comexcell-artica.com

The addition of this compound to cell culture media can contribute to the stability of cellular membranes and facilitate the uptake of essential nutrients. Its non-ionic nature is generally less disruptive to cells compared to ionic detergents, making it a suitable additive for sensitive cell lines like Chinese Hamster Ovary (CHO) cells, which are commonly used for producing recombinant proteins. excell-artica.com

Table 2: Role of this compound in Cell Culture Media

Cell Culture ApplicationFunction of this compoundExpected Outcome
Recombinant Protein ProductionPromotes cell growth and viability. chemimpex.comIncreased yield of therapeutic proteins. excell-artica.com
High-Density Cell CulturesSupports and maintains cell health in serum-free media. abmgood.comexcell-artica.comEnables robust and scalable biomanufacturing processes.
Cellular Biology ResearchFacilitates the study of cellular processes in a controlled environment. chemimpex.comImproved consistency and reproducibility of experimental results.

Potential as Additives for Membrane Protein Crystallization Screening

One of the most significant applications of this compound is in the field of structural biology, specifically in the crystallization of membrane proteins. creative-biolabs.com These proteins are notoriously difficult to crystallize due to their hydrophobic nature and the need to maintain their native conformation outside of the cell membrane. drexel.edu this compound, as a non-ionic detergent, is effective at solubilizing membrane proteins by replacing the lipid bilayer with a detergent micelle, thereby keeping the protein stable in an aqueous environment. scbt.comchemsrc.comsigmaaldrich.combiocompare.com

Its properties, such as its critical micelle concentration (CMC), are important for the successful crystallization of membrane proteins. mdpi.com A review of successful membrane protein crystallizations shows that alkyl glycosides, including relatives of this compound like n-Octyl-β-D-glucopyranoside, are frequently used detergents. mdpi.com The choice of detergent is a critical parameter in screening for optimal crystallization conditions. nih.gov

Table 3: Comparison of Commonly Used Detergents in Membrane Protein Crystallization

DetergentChemical ClassCritical Micelle Concentration (CMC)Common Applications
This compound Non-ionic alkyl glycosideNot specified in search resultsSolubilization and crystallization of membrane proteins. creative-biolabs.com
n-Dodecyl-β-D-Maltopyranoside (DDM)Non-ionic alkyl maltoside~0.17 mMWidely used for purification and crystallization. mdpi.com
n-Octyl-β-d-Glucopyranoside (OG)Non-ionic alkyl glycoside~20-25 mMFrequently used for purification and crystallization. mdpi.com
Lauryl Dimethylamine N-oxide (LDAO)Zwitterionic~1-2 mMKnown to yield well-diffracting crystals. mdpi.com

Design of Next-Generation Glycoside Surfactants with Tailored Properties

The fundamental structure of this compound serves as a scaffold for the design of new surfactants with customized properties. By modifying the hydrophobic alkyl chain or the hydrophilic sugar headgroup, researchers can fine-tune the surfactant's characteristics, such as its critical micelle concentration (CMC), detergency, and foaming ability, to suit specific applications. lu.se

A notable example of such tailored design is the chemoenzymatic synthesis of octyl β-D-glucopyranoside uronic acid. lu.se In this work, the primary alcohol of the glucose headgroup of octyl β-D-glucopyranoside was oxidized to a carboxylic acid. lu.se This modification introduced a pH-responsive character to the surfactant, making its foaming properties dependent on the acidity of the solution. lu.se Such pH-sensitive surfactants have potential applications in cleaning products and emulsifications where controlled foaming is desired. lu.se

Table 4: Examples of Modified Glycoside Surfactants with Tailored Properties

Modified SurfactantStructural ModificationAltered PropertyPotential Application
Octyl β-D-glucopyranoside uronic acidOxidation of the primary alcohol on the glucose headgroup to a carboxylic acid. lu.sepH-responsive foaming. lu.seLow-foaming cleaning agents and emulsifiers. lu.se
6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside (HECAMEG)Addition of a carbamoyl-methyl group to the glucose moiety. nih.govHigh CMC, high water solubility, mild detergency. nih.govSolubilization and study of membrane proteins. nih.gov

Q & A

Q. What are the optimal synthetic routes for Heptyl beta-D-glucopyranoside, and how can reaction efficiency be improved?

this compound is synthesized via acid-catalyzed glycosylation, typically using hydrochloric acid under reflux conditions (~100°C) to form the glycosidic bond . Optimization involves adjusting molar ratios of the heptanol donor and glucose acceptor, with purification achieved via HPLC or column chromatography. Reaction efficiency can be enhanced by using activated glucose derivatives (e.g., peracetylated glucose) to improve regioselectivity .

Q. Which analytical methods are most reliable for characterizing this compound’s purity and structural conformation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and glycosidic linkage . High-Performance Liquid Chromatography (HPLC) with refractive index detection ensures purity (>95%), while mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight . Polarimetry can further confirm optical activity, distinguishing α/β anomers .

Advanced Research Questions

Q. How does this compound function as a ligand in nuclear receptor studies, such as PPARδ activation?

In structural biology, this compound acts as a stabilizing agent in protein-ligand complexes. For example, X-ray crystallography (PDB: 7VWG) reveals its role in co-crystallizing PPARδ with synthetic agonists, where its alkyl chain facilitates hydrophobic interactions within the ligand-binding domain . Binding affinity can be quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), with dissociation constants (Kd) compared to native ligands .

Q. What experimental designs are recommended for studying this compound as a non-metabolizable glucose analog in transport assays?

Use radiolabeled (e.g., ¹⁴C) this compound in competitive inhibition assays to evaluate glucose transporter (GLUT) specificity. In cell cultures, measure uptake inhibition of 2-deoxy-D-glucose via scintillation counting, accounting for its resistance to enzymatic hydrolysis compared to natural substrates . Parallel assays with methyl-beta-D-glucopyranoside (a validated non-metabolizable analog) serve as controls .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from solubility variations (e.g., low solubility in polar solvents) or assay conditions. For in vitro studies, use surfactants like Tween-80 to improve aqueous solubility . Validate bioactivity via orthogonal methods: e.g., combine enzyme inhibition assays (measuring β-glucosidase activity via p-nitrophenol release) with cell-based viability assays (e.g., MTT assays in neuroblastoma models) .

Q. What are the methodological considerations for using this compound in enzymatic activity assays for β-glucosidases?

Design kinetic assays with this compound as a substrate, monitoring hydrolysis via spectrophotometry (absorbance at 400 nm for chromogenic products) . Compare activity to natural substrates (e.g., cellobiose) to assess enzyme specificity. For high-throughput screening, couple assays with fluorogenic derivatives (e.g., 4-methylumbelliferyl glucoside) .

Methodological Guidance

Q. How to evaluate this compound’s binding kinetics with target proteins using biophysical techniques?

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and inject this compound at varying concentrations. Calculate association (kon) and dissociation (koff) rates from real-time binding curves .
  • Isothermal Titration Calorimetry (ITC): Titrate this compound into a protein solution to measure enthalpy changes (ΔH) and derive binding stoichiometry .

Applications in Drug Development

Q. Can this compound enhance drug delivery systems or protein stabilization?

Its amphiphilic structure enables micelle formation, potentially encapsulating hydrophobic drugs. For protein stabilization, evaluate thermal denaturation profiles (via circular dichroism) of therapeutic proteins (e.g., antibodies) in the presence of this compound, comparing to trehalose or sucrose .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.